7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione

Caspase-3 inhibition Redox cycling Apoptosis

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione (CAS 1417641-88-3) is a brominated heterocyclic compound belonging to the isoquinoline-1,3,4-trione class, a scaffold recognized for irreversible caspase-3 inactivation via redox cycling. The parent isoquinoline-1,3,4-trione core demonstrates low-micromolar caspase-3 inhibition (IC50 386–474 nM) , while optimized 6-N-acyl derivatives achieve nanomolar potency (e.g., 6k, IC50 = 40 nM).

Molecular Formula C9H4BrNO3
Molecular Weight 254.04 g/mol
Cat. No. B8071471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione
Molecular FormulaC9H4BrNO3
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)NC(=O)C2=O
InChIInChI=1S/C9H4BrNO3/c10-4-1-2-5-6(3-4)8(13)11-9(14)7(5)12/h1-3H,(H,11,13,14)
InChIKeyVMNGQFZYSIWVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione: Core Properties and Caspase-3 Inhibitor Scaffold


7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione (CAS 1417641-88-3) is a brominated heterocyclic compound belonging to the isoquinoline-1,3,4-trione class, a scaffold recognized for irreversible caspase-3 inactivation via redox cycling [1]. The parent isoquinoline-1,3,4-trione core demonstrates low-micromolar caspase-3 inhibition (IC50 386–474 nM) [2], while optimized 6-N-acyl derivatives achieve nanomolar potency (e.g., 6k, IC50 = 40 nM) [3]. The 7-bromo substituent introduces an electron-withdrawing handle expected to modulate the redox potential critical for ROS-mediated enzyme inactivation, and simultaneously serves as a reactive site for downstream cross-coupling functionalization [4]. Computed physicochemical properties (MW 254.04 g/mol, XLogP3-AA 1.3, TPSA 63.2 Ų) [5] further differentiate this intermediate from non-halogenated or differently substituted analogs in both medicinal chemistry campaigns and fragment-based library design.

Substitution-Specific Reactivity of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione: Avoiding Generic Isoquinoline-Trione Swaps


Isoquinoline-1,3,4-trione derivatives cannot be treated as interchangeable building blocks because both the position and identity of the halogen substituent critically govern two independent selection-relevant parameters: (i) redox cycling efficiency for caspase-3 inactivation, where electron-withdrawing groups at C7 shift the reduction potential of the trione moiety, altering ROS generation rates [1]; and (ii) synthetic tractability in downstream diversification, where the C–Br bond at C7 enables chemoselective Suzuki, Buchwald–Hartwig, or Sonogashira couplings that are kinetically inaccessible or slower with the corresponding C7–Cl or C7–H analogs [2]. Substituting a 7-bromo derivative with a 6-substituted or non-halogenated trione therefore risks both altered biological activity and compromised synthetic utility, undermining structure-activity relationship (SAR) integrity in medicinal chemistry programs and impurity profiling in process chemistry.

Quantitative Differentiation Evidence for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione: Head-to-Head and Cross-Study Comparative Data


Caspase-3 Inhibitory Potency: Parent vs. Optimized Isoquinoline-1,3,4-trione Derivatives (Class-Level Baseline)

The parent unsubstituted 1,2,3,4-tetrahydroisoquinoline-1,3,4-trione exhibits caspase-3 IC50 = 474 nM under standard chromogenic substrate hydrolysis assay conditions (pH 7.5, 2°C) [1]. Introduction of electron-withdrawing substituents at C6 via N-acyl linkage (compound 6k) improves potency to IC50 = 40 nM [2]. While direct IC50 data for the 7-bromo analog has not been reported in peer-reviewed literature, the electron-withdrawing bromine at C7 is expected, based on class-level redox modulation logic, to decrease the reduction potential of the trione moiety relative to the parent, potentially enhancing ROS generation and inactivation kinetics. This class-level inference is supported by the redox-dependent mechanism established for isoquinoline-1,3,4-trione derivatives, wherein electron-deficient triones undergo faster DTT-dependent reduction to semiquinone anion radicals [3]. Quantitative IC50 determination for the 7-bromo compound remains a high-priority data gap.

Caspase-3 inhibition Redox cycling Apoptosis

Synthetic Versatility: C7–Br vs. C7–Cl Cross-Coupling Reactivity

The C7–Br bond provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to C7–Cl. In the broader isoquinoline series, 7-bromoisoquinolines undergo microwave-assisted Suzuki coupling with arylboronic acids, terminal alkenes, and terminal alkynes with higher conversion rates than the corresponding 7-chloro analogs [1]. The bromide also enables chemoselective functionalization in the presence of the electrophilic trione carbonyls, a key advantage when constructing focused libraries. The synthetic utility of 7-bromoisoquinoline-1,3,4-trione as an intermediate is further supported by its use in one-pot cascade reactions yielding 1,4-bridged dihydroisoquinoline-3-ones, where the bromine participates in O-nucleophilic substitution/elimination sequences [2]. While quantitative yield comparisons at preparative scale are not published for this specific compound, the well-established reactivity order Ar–I > Ar–Br > Ar–Cl in oxidative addition to Pd(0) predicts faster coupling kinetics for the 7-bromo derivative relative to 7-chloro.

Cross-coupling Suzuki reaction Buchwald-Hartwig amination

Physicochemical Property Differentiation: 7-Bromo vs. Unsubstituted Isoquinoline-1,3,4-trione

Computed physicochemical properties for 7-bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione (MW 254.04 g/mol, XLogP3-AA 1.3, TPSA 63.2 Ų, HBD 1, HBA 3) [1] differ meaningfully from the parent unsubstituted isoquinoline-1,3,4-trione (MW 175.14 g/mol, XLogP3-AA ~0.2, TPSA 63.2 Ų) [2]. The bromine atom increases molecular weight by 78.9 Da and lipophilicity by approximately 1.1 logP units, placing the compound in a more favorable lipophilicity window for blood-brain barrier penetration (optimal logP 1–3 for CNS targets) [3]. This is particularly relevant given the parent scaffold's demonstrated efficacy in reducing infarct volume in a transient MCA occlusion stroke model [4]. The retained TPSA (63.2 Ų) remains well below the 90 Ų threshold for good oral absorption, while the increased logP may enhance membrane permeability without sacrificing solubility excessively.

Lipophilicity Polar surface area Drug-likeness

Commercially Available Purity and Supply Consistency: 7-Bromo vs. Other Halogenated Isoquinoline-Triones

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione is commercially available from multiple vendors at standardized purity ≥98% (HPLC) . In contrast, the 7-chloro and 7-iodo analogs are not listed in major chemical supplier catalogs, and the 7-fluoro derivative, while synthetically accessible, lacks commercial availability as a pre-qualified building block . This supply differential means that for procurement in hit-to-lead campaigns, the 7-bromo compound is the only C7-halogenated isoquinoline-1,3,4-trione available with documented purity specifications and batch traceability. Typical packaging ranges from 250 mg to 1 g, with CAS 1417641-88-3 and MDL MFCD30802351 providing unambiguous identity verification.

Chemical procurement Purity specification Supply chain

Redox Potential Modulation: Electron-Withdrawing C7 Substituent Effect on Trione Reduction

The caspase-3 inactivation mechanism of isoquinoline-1,3,4-trione derivatives depends on DTT-dependent reduction of the trione to a semiquinone anion radical, which subsequently generates superoxide (O2•−) and hydrogen peroxide (H2O2) that oxidize the catalytic cysteine to sulfonic acid [1]. Electron-withdrawing substituents on the aromatic ring lower the reduction potential of the quinone-like trione system, thermodynamically favoring the reduced semiquinone state. In the broader quinone SAR literature, bromine substitution lowers the one-electron reduction potential by approximately +30 to +50 mV relative to hydrogen [2]. Applying this class-level electrochemical principle, 7-bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione is predicted to have a more positive reduction potential than the parent, potentially accelerating the rate of DTT-dependent ROS production. Direct cyclic voltammetry data for this specific compound are not published, representing a quantifiable data gap.

Redox potential Semiquinone radical ROS generation

Optimal Application Scenarios for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione Based on Quantitative Differentiation Evidence


Late-Stage Diversification in Caspase-3 Inhibitor SAR Campaigns

The C7–Br bond enables chemoselective cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Sonogashira) that is kinetically more favorable than C7–Cl [1]. This makes 7-bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione the preferred starting material for generating focused libraries of C7-arylated, -aminated, or -alkynylated analogs for caspase-3 SAR expansion, avoiding the need to develop de novo synthetic routes for each derivative.

CNS-Penetrant Caspase-3 Inhibitor Lead Optimization

The computed XLogP3-AA of 1.3 places this compound within the optimal lipophilicity range for BBB penetration (logP 1–3) [2], while the parent scaffold (logP ~0.2) falls below this window. The preserved TPSA of 63.2 Ų maintains favorable oral absorption properties [3]. This physicochemical profile, combined with the parent scaffold's demonstrated in vivo stroke efficacy [4], positions the 7-bromo analog as a strategically advantageous intermediate for CNS-targeted caspase-3 inhibitor programs.

Redox-Dependent Biochemical Probe Development

The predicted positive shift in trione reduction potential due to the electron-withdrawing bromine substituent [5] makes this compound a mechanistically interesting candidate for studying structure-activity relationships in redox-based caspase-3 inactivation. Comparative kinetic studies against the parent compound (IC50 = 474 nM) [6] can quantify the contribution of aromatic ring electronics to ROS generation rates and inactivation kinetics, informing the design of next-generation irreversible caspase inhibitors.

Quality-Controlled Fragment Library Construction

Multi-vendor commercial availability at standardized ≥98% purity with batch traceability makes 7-bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione a reliable fragment for high-throughput screening (HTS) and fragment-based drug discovery (FBDD) library assembly. The bromine atom provides both a synthetic handle and an anomalous X-ray scatterer for crystallographic fragment screening, a dual advantage not offered by the parent or 7-chloro analogs.

Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.